molecular formula C15H22N2O3S B6474276 4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640959-05-1

4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6474276
CAS No.: 2640959-05-1
M. Wt: 310.4 g/mol
InChI Key: GETSMZQOIXJEAI-UHFFFAOYSA-N
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Description

4-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a piperidine core substituted with a cyclopropanesulfonyl group at the 1-position and linked via a methoxy bridge to a 3-methylpyridine moiety. This structure combines a sulfonamide-functionalized piperidine with a methylated pyridine ring, which may confer unique physicochemical and pharmacological properties. Piperidine derivatives are well-documented in medicinal chemistry for their versatility in drug design, particularly in modulating enzyme inhibition and receptor interactions . The cyclopropanesulfonyl group introduces steric and electronic effects that could influence metabolic stability and target binding, while the pyridine ring may enhance solubility or participate in π-π interactions with biological targets.

Properties

IUPAC Name

4-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-10-16-7-4-15(12)20-11-13-5-8-17(9-6-13)21(18,19)14-2-3-14/h4,7,10,13-14H,2-3,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETSMZQOIXJEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclopropanesulfonyl group. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The cyclopropanesulfonyl group is then introduced through sulfonylation reactions. Finally, the methoxy-substituted pyridine ring is attached via etherification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Piperidine Derivatives

  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ():
    This compound contains a piperidin-4-one core with acetyl, ethyl, and methoxyphenyl substituents. Unlike the target compound, it lacks a sulfonyl group but includes an amide bond, which is associated with antimicrobial and anti-inflammatory activities . The methoxyphenyl groups may enhance lipophilicity, whereas the target compound’s pyridine and cyclopropanesulfonyl groups likely improve polarity and metabolic resistance.

  • Pentamidine’s amidine groups enable DNA minor-groove binding, a mechanism critical for antiparasitic activity. The target compound’s sulfonyl group may instead interact with sulfotransferases or proteases, suggesting divergent therapeutic applications .

Metabolic and Pharmacokinetic Considerations

The cyclopropane ring in the target compound is a notable feature, as cyclopropane-containing drugs often exhibit enhanced metabolic stability due to strain-induced resistance to cytochrome P450 oxidation.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Pharmacological Activities Reference
4-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine Piperidine-Pyridine Cyclopropanesulfonyl, Methoxy, Methyl Hypothetical: Enzyme inhibition, CNS activity*
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Piperidin-4-one Acetyl, Ethyl, Methoxyphenyl Antimicrobial, Anti-inflammatory
Pentamidine Aromatic Diamidine Two amidine groups Antiparasitic (Pneumocystis, trypanosomiasis)

*Predicted based on structural analogs.

Table 2: Physicochemical Properties*

Property Target Compound 1-Acetyl...piperidin-4-one Pentamidine
Molecular Weight (g/mol) ~380 ~438 ~340
LogP (Predicted) 1.8–2.5 3.0–3.5 -1.5
Key Functional Groups Sulfonyl, Pyridine Amide, Methoxyphenyl Amidines

Research Findings and Hypotheses

  • 1-Acetyl...piperidin-4-one (): Crystallographic studies confirm a rigid piperidin-4-one conformation, which may stabilize interactions with microbial targets .

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